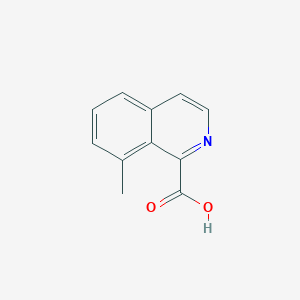
8-Methylisoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylisoquinoline-1-carboxylic acid is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which provides an efficient route for the preparation of isoquinoline derivatives . This reaction typically involves the condensation of benzaldehyde with an amino acid, followed by cyclization and oxidation steps.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-yield synthetic routes that can be scaled up for large-scale production. These methods may include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 8-Methylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, oxidation reactions can convert the compound into pyridine-3,4-dicarboxylic acid using reagents like potassium permanganate (KMnO4) .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions include various substituted isoquinolines and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Methylisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting certain enzymes or interfering with DNA replication processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids.
Quinoline: Known for its use in antimalarial drugs like chloroquine.
8-Hydroxyquinoline: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness: 8-Methylisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other isoquinoline derivatives .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
8-methylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-6-12-10(9(7)8)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
GAWGOZYJORCEKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CN=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















